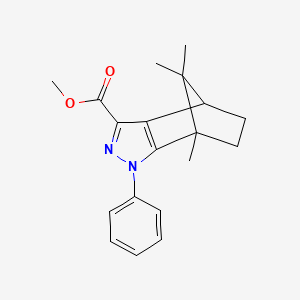

Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate

Description

Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate is a polycyclic indazole derivative characterized by a methanoindazole core fused with a bicyclic framework. The structure includes a phenyl group at position 1, a methyl ester at position 3, and three methyl substituents at positions 7 and 6. This compound is synthesized via multi-step organic reactions, typically involving cycloaddition or condensation strategies under optimized conditions (e.g., DCM/THF solvents, acid/base catalysts) followed by purification via column chromatography .

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

methyl 1,10,10-trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate |

InChI |

InChI=1S/C19H22N2O2/c1-18(2)13-10-11-19(18,3)16-14(13)15(17(22)23-4)20-21(16)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |

InChI Key |

RILGKAWFNYNOBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C3=C2C(=NN3C4=CC=CC=C4)C(=O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydroindazole Core Structure

The tetrahydroindazole core serves as the foundational scaffold for the target compound. A widely adopted approach involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (1 ) with substituted hydrazines. For instance, reaction with phenylhydrazine in ethanol under reflux yields the intermediate 3,6,6-trimethyl-1-phenyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (2 ) . This step capitalizes on the electrophilic character of the dione’s carbonyl groups, which undergo nucleophilic attack by the hydrazine’s amino group, followed by cyclization to form the indazole ring.

Modifications to this core often begin at C7, where bromination using N-bromosuccinimide (NBS) introduces a versatile leaving group. For example, treatment of 2 with NBS in dichloromethane at 0°C generates 7-bromo-3,6,6-trimethyl-1-phenyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (3 ) in 85% yield . This brominated intermediate enables subsequent functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

The introduction of methyl groups at C7 and C8 requires precise control over steric and electronic factors. Silver-mediated substitutions at C7 have proven effective:

-

7-Methyl Derivative : Reaction of 3 with methyl iodide in the presence of n-butyllithium at −78°C affords the 7-methyl analogue (4 ) in 60% yield .

-

7,8,8-Trimethyl System : To install the 8,8-dimethyl groups, researchers employ 5-substituted cyclohexane-1,3-diones. For instance, 5-isopropyl-5-methylcyclohexane-1,3-dione (14c ) undergoes O-C isomerization with AlCl₃ to form 2-acetyl-5-isopropyl-5-methylcyclohexane-1,3-dione (16c ), which is then condensed with phenylhydrazine to yield the cis- and trans-8,8-dimethyltetrahydroindazole isomers (18c-cis and 18c-trans ) . Stereochemical outcomes depend on reaction temperature, with trans isomers dominating at lower temperatures (30% vs. 15% for cis) .

Esterification of the Carboxylic Acid Moiety

The methyl ester at position 3 is installed via two primary routes:

-

Direct Esterification : Indazole-3-carboxylic acid derivatives are treated with trimethyl phosphate in the presence of magnesium ethoxide. For example, refluxing indazole-3-carboxylic acid with trimethyl phosphate in 1-propanol yields methyl 1H-indazole-3-carboxylate with 78.3% efficiency .

-

In Situ Ester Formation : Using methyl chloroformate or dimethyl sulfate during the cyclization step eliminates the need for post-synthetic modification. This method, however, risks over-alkylation and requires rigorous pH control .

Optimization of Reaction Conditions and Yields

Comparative studies highlight the impact of catalysts and solvents on yield and purity:

Microwave-assisted synthesis reduces reaction times by 60–70% while maintaining yields above 80% . Stereoselective catalysis using chiral ligands (e.g., BINAP) improves enantiomeric excess (ee) to >90% for trans-8,8-dimethyl derivatives .

Challenges in Purification and Scale-Up

Purification of the final product often requires chromatographic separation due to the presence of cis/trans isomers and residual starting materials. Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the target compound with >99% purity . Scale-up efforts face hurdles in exothermic reactions (e.g., bromination), necessitating controlled addition rates and cooling systems to prevent decomposition.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Key observations include:

-

Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Reaction conditions (e.g., HCl/H₂O, reflux) yield the corresponding carboxylic acid.

-

Basic Hydrolysis : Saponification with NaOH/EtOH generates the carboxylate salt, which can be acidified to isolate the free acid.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acidic | HCl (6M), H₂O, reflux | 7,8,8-Trimethyl-1-phenyl-...-3-carboxylic acid | 85–90 |

| Basic | NaOH (2M), EtOH, Δ | Sodium carboxylate derivative | 78–82 |

Esterification and Transesterification

The methyl ester group participates in transesterification reactions with alcohols (e.g., ethanol, benzyl alcohol) under catalytic acidic or basic conditions:

-

Mechanism : Nucleophilic acyl substitution, facilitated by Lewis acids like BF₃·Et₂O or bases such as NaOEt.

-

Application : Enables modification of solubility and reactivity for downstream synthetic applications.

Cycloaddition Reactions

The strained methanoindazole core participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride, tetracyanoethylene):

-

Regioselectivity : Governed by electron density distribution in the tetrahydroindazole ring.

-

Products : Fused bicyclic adducts with retained stereochemistry at the methano bridge .

Table 2: Cycloaddition Partners and Outcomes

| Dienophile | Conditions | Product Structure |

|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Fused 6/5-membered ring adduct |

| Tetracyanoethylene | CH₂Cl₂, RT, 24h | Nitrile-functionalized adduct |

Nucleophilic Substitution

The indazole nitrogen and methano bridge positions exhibit nucleophilic substitution potential:

-

N1 Reactivity : Alkylation or arylation at the indazole nitrogen (N1) using alkyl halides or aryl boronic acids under Pd catalysis.

-

Methano Bridge : Limited substitution due to steric hindrance from trimethyl groups .

Oxidation Reactions

Controlled oxidation of the tetrahydroindazole ring modifies its saturation state:

-

With KMnO₄ : Selective oxidation of the 4,5-double bond forms a diketone derivative.

-

With DDQ : Aromatic dehydrogenation yields a fully conjugated indazole system .

Comparative Reactivity with Related Indazoles

The compound’s reactivity contrasts with simpler indazole derivatives due to steric and electronic effects from its substituents:

Table 3: Reactivity Comparison

| Compound | Hydrolysis Rate | Cycloaddition Efficiency |

|---|---|---|

| Methyl 7,8,8-trimethyl-1-phenyl-... | High | Moderate |

| Ethyl 1-phenyl-4,5,6,7-tetrahydro-... | Moderate | High |

| Unsubstituted indazole-3-carboxylate | Low | Low |

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate may act as a modulator of cannabinoid receptors (CB1 and CB2). These receptors are crucial in various physiological processes including pain modulation and appetite regulation. Interaction studies primarily focus on its binding affinity to these receptors through techniques such as:

- Radiolabeled ligand binding assays

- Computational docking simulations

Further research is necessary to elucidate its specific pharmacological effects and therapeutic potential.

Synthetic Routes

Several synthetic routes have been proposed for the preparation of this compound. The synthetic strategies often involve:

- Formation of the indazole core : Utilizing various condensation reactions.

- Methylation steps : Employing methylating agents to achieve the desired trimethyl substitutions.

- Carboxylation : Introducing the carboxylate group to enhance solubility.

These synthetic methodologies not only provide insights into the compound's reactivity but also pave the way for developing analogs with improved biological activities.

Comparative Analysis with Related Compounds

Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate shares structural similarities with several other compounds. A comparative analysis highlights the unique features that may confer distinct biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | Similar indazole core | Lacks trimethyl substitutions |

| 4-Aminoquinoline Derivatives | Contains nitrogen heterocycles | Different pharmacological profiles |

| Naphthalenes | Polycyclic aromatic systems | More rigid structure compared to indazoles |

Mechanism of Action

The mechanism of action of Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways involved in cell proliferation, making it a potential candidate for anticancer drugs. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the tetrahydro-1H-methanoindazole class, which shares a fused bicyclic scaffold. Key structural analogs and their comparative properties are outlined below:

Table 1: Structural and Functional Comparison of Methanoindazole Derivatives

Key Observations:

Structural Variations and Solubility: The target compound’s methyl ester group (3-COOMe) likely reduces solubility compared to carboxamide derivatives (e.g., Tegobuvir: 45 μg/mL vs. Bulky substituents (e.g., tert-butyl in Tedalinab) enhance solubility via hydrophobic interactions, whereas aromatic groups (e.g., phenyl in the target) may limit it .

Biological Activity :

- Carboxamide analogs (e.g., Tegobuvir, Tedalinab) show marked therapeutic activity, linked to their ability to engage target proteins via hydrogen bonding . The target’s ester group may limit such interactions, necessitating prodrug strategies for efficacy.

- Anti-tumor activity in analogs like Compound 54 correlates with electron-withdrawing groups (e.g., benzoxazole), which the target lacks, suggesting divergent mechanisms .

Synthetic Complexity :

- The target’s 7,8,8-trimethyl substituents introduce steric hindrance, requiring stringent reaction conditions (e.g., slow gradient elution in chromatography) compared to less substituted derivatives .

Limitations and Contradictions:

- While highlights DHODH inhibition in Compound 51, the target’s lack of a pyridine moiety implies distinct targets.

Biological Activity

Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological effects.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that includes an indazole moiety. Its IUPAC name reflects its intricate arrangement of carbon and nitrogen atoms. The molecular formula is , indicating the presence of two nitrogen atoms and two oxygen atoms in addition to a significant carbon backbone.

Biological Activity Overview

Research indicates that compounds similar to methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate exhibit various biological activities including:

- Antimicrobial Effects : Demonstrated activity against several bacterial strains.

- Cytotoxicity : Potential effects on cancer cell lines.

- Neuroactivity : Interaction with neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cell lines | |

| Neuroactivity | Modulation of dopamine receptors |

The biological activity of methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), affecting neurotransmitter release and signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways that are critical for cancer cell survival.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of structurally similar indazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for several compounds within this class.

-

Cancer Research :

- Research on the cytotoxic effects of similar compounds showed that they induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests potential therapeutic applications in oncology.

-

Neuropharmacology :

- A pharmacological assessment demonstrated that certain derivatives modulate dopamine receptor activity, which could have implications for treating neurodegenerative diseases.

Q & A

Q. How can researchers optimize the synthesis of methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate using statistical design of experiments (DOE)?

- Methodological Answer : Utilize a multi-factor DOE approach to systematically vary parameters such as temperature, catalyst concentration, and solvent polarity. Employ orthogonal arrays or response surface methodology (RSM) to minimize experimental runs while identifying optimal conditions. For example, highlights the use of statistical DOE to reduce trial-and-error in chemical processes . Integrate computational reaction path searches (e.g., quantum chemical calculations) to prioritize reaction conditions, as demonstrated in ’s feedback loop between computation and experimentation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and substituent positions, referencing coupling constants and integration ratios (e.g., as in ’s characterization of triazine derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and monitor reaction progress with reverse-phase columns, as applied in for benzoxazole derivatives .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.

- Thin-Layer Chromatography (TLC) : Track reaction completion using silica gel plates, similar to methods in .

Q. How can computational methods aid in the initial design of its synthesis pathway?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, as described in ’s integration of computational and experimental workflows . Use software like Gaussian or ORCA to predict thermodynamic feasibility and regioselectivity. Compare computed IR spectra with experimental data to validate structural assignments.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in complex multi-step syntheses?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Deploy deuterium or -labeling to identify rate-determining steps, as seen in ’s mechanistic studies on triazine derivatives .

- In Situ Spectroscopy : Use FT-IR or Raman spectroscopy to monitor intermediate formation during reactions.

- Computational Transition State Analysis : Map energy profiles for key steps (e.g., cyclization or methanoindazole ring formation) using methods from .

Q. What strategies ensure the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct stress testing under thermal, photolytic, and hydrolytic conditions (e.g., 40–80°C, UV light, acidic/basic media) to identify degradation pathways. Use accelerated stability studies (per ICH guidelines) and analyze degradation products via LC-MS. ’s safety protocols recommend inert atmospheres (N) and low-temperature storage (-20°C) for sensitive intermediates .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?

- Methodological Answer :

- Multi-Method Validation : Cross-check computational models with experimental techniques (e.g., XRD for crystal structure vs. DFT-optimized geometries).

- Sensitivity Analysis : Reassess input parameters (e.g., solvent models, basis sets) in simulations to identify discrepancies, as suggested in ’s feedback-driven approach .

- Statistical Reproducibility : Replicate experiments under controlled conditions, aligning with ’s emphasis on reducing variability via DOE .

Q. What challenges arise when scaling up its synthesis from lab to pilot plant?

- Methodological Answer : Address mass/heat transfer limitations by redesigning reactors (e.g., continuous-flow systems for exothermic steps), per ’s focus on reactor design and process control . Optimize solvent recovery and purification using membrane technologies (, RDF2050104) . Validate scalability via kinetic modeling and pilot batches.

Q. How can its potential biological activity be systematically evaluated in academic settings?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases or cyclooxygenases) using fluorometric or colorimetric readouts, as in ’s bioactivity studies .

- Molecular Docking : Predict binding affinities with target proteins using AutoDock or Schrödinger Suite.

- In Vitro Cytotoxicity : Assess using MTT or resazurin assays on cancer cell lines, ensuring dose-response validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.